molecular formula C10H5ClFNOS B1425549 4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde CAS No. 499796-86-0

4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde

Cat. No.: B1425549
CAS No.: 499796-86-0
M. Wt: 241.67 g/mol
InChI Key: CXOOWOCARZLIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde was reacted with active methylene compounds, cyanomethyl benzimidazole, cyanomethyl benzothiazole, barbituric acid, and Meldrum’s acid under Knoevenagel conditions to give novel push-pull styryl chromophores .

Scientific Research Applications

Synthesis and Transformation of Derivatives

Thiazole derivatives, including compounds structurally related to 4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde, are synthesized for exploring their chemical and biological properties. These compounds are involved in the synthesis of phosphorylated derivatives of azoles, which are significant due to their insecticidal, anti-inflammatory, antihypertensive, and neuroprotective activities among others (Abdurakhmanova et al., 2018).

Antioxidant Evaluation

Isoxazolone derivatives, which can be synthesized from aromatic aldehydes similar to this compound, show significant biological and medicinal properties. These compounds serve as intermediates for synthesizing a wide range of heterocycles and exhibit antioxidant activities (Laroum et al., 2019).

Synthesis of Fused Heterocycles

Thiazole derivatives are utilized in the synthesis of various heterocyclic compounds such as benzofurans, indoles, and benzothiophenes. The synthetic potential of these compounds underscores their importance in medicinal chemistry and drug development (Petrov & Androsov, 2013).

Anticancer Drug Design

Thiazolidinone, a core structure in many thiazole derivatives, is explored for its potential in anticancer drug design. This exploration involves synthesizing new compounds with thiazolidinone moieties and evaluating their biological activities. These studies are significant for developing novel therapeutic agents (ArunlalV et al., 2015).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, which can be related to thiazole chemistry, find applications in the development of optoelectronic materials. These compounds are researched for their potential in electronic devices, luminescent elements, and photoelectric conversion elements, indicating the broad utility of thiazole derivatives in material science (Lipunova et al., 2018).

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNOS/c11-9-8(5-14)15-10(13-9)6-1-3-7(12)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOOWOCARZLIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(S2)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde
Reactant of Route 5
4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde
Reactant of Route 6
4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.